PROTAC ER|A Degrader-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC ER|A Degrader-7 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade estrogen receptor alpha (ERα) in estrogen receptor-positive breast cancer cells. This compound leverages the ubiquitin-proteasome system to selectively degrade the estrogen receptor, thereby inhibiting the growth of cancer cells that rely on this receptor for proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER|A Degrader-7 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase. These two ligands are connected via a linker. The synthetic route typically involves:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions for each step of the synthesis.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the compound
化学反应分析
Types of Reactions
PROTAC ER|A Degrader-7 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC molecule involves conjugation reactions between the ligands and the linker.
Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of the estrogen receptor
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Ligands: Specific ligands for the estrogen receptor and E3 ubiquitin ligase.
Linkers: Bifunctional linkers that can be attached to both ligands.
Catalysts: Catalysts to facilitate the conjugation reactions
Major Products
The major product of these reactions is the this compound molecule, which is capable of binding to both the estrogen receptor and the E3 ubiquitin ligase, leading to the degradation of the estrogen receptor .
科学研究应用
PROTAC ER|A Degrader-7 has several scientific research applications, including:
Cancer Research: Used to study the degradation of estrogen receptors in breast cancer cells and to develop new cancer therapies
Drug Development: Serves as a model for developing other PROTAC molecules targeting different proteins
Biological Studies: Helps in understanding the role of estrogen receptors in various biological processes
作用机制
PROTAC ER|A Degrader-7 exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor inhibits the growth of estrogen receptor-positive breast cancer cells .
相似化合物的比较
Similar Compounds
Vepdegestrant (ARV-471): Another PROTAC molecule targeting the estrogen receptor.
ERD-3111 and UM-ERD-4001: Other estrogen receptor degraders currently in development.
Uniqueness
PROTAC ER|A Degrader-7 is unique in its specific design and efficacy in targeting and degrading the estrogen receptor in breast cancer cells. Its ability to form a stable ternary complex and effectively induce ubiquitination and degradation of the estrogen receptor sets it apart from other similar compounds .
属性
分子式 |
C46H49F2N5O4 |
---|---|
分子量 |
773.9 g/mol |
IUPAC 名称 |
(3S)-3-[6-[4-[[1-[4-[(1R,2S)-4,4-difluoro-6-hydroxy-2-(4-methylphenyl)-2,3-dihydro-1H-naphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C46H49F2N5O4/c1-29-2-4-31(5-3-29)39-26-46(47,48)40-25-36(54)11-13-38(40)43(39)32-6-8-34(9-7-32)51-18-16-30(17-19-51)27-50-20-22-52(23-21-50)35-10-12-37-33(24-35)28-53(45(37)57)41-14-15-42(55)49-44(41)56/h2-13,24-25,30,39,41,43,54H,14-23,26-28H2,1H3,(H,49,55,56)/t39-,41+,43-/m1/s1 |
InChI 键 |
RKKWTKKUAWFCPD-UQLXXLJFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H]2CC(C3=C([C@H]2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O)C=CC(=C3)O)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(C3=C(C2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)C=CC(=C3)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。